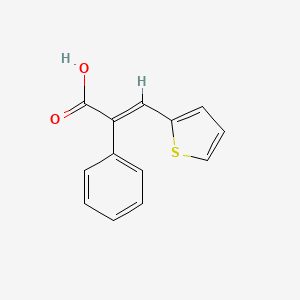

2-Phenyl-3-(2-thienyl)acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-3-(2-thienyl)acrylic acid is a unique chemical compound with the empirical formula C13H10O2S . Its molecular weight is 230.28 . It is provided to early discovery researchers as part of a collection of unique chemicals .

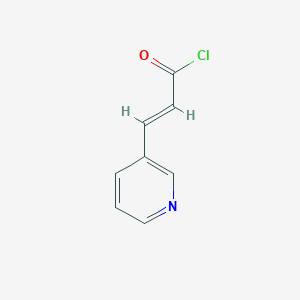

Molecular Structure Analysis

The molecular structure of 2-Phenyl-3-(2-thienyl)acrylic acid is represented by the SMILES stringO=C(O)/C(C1=CC=CC=C1)=C/C2=CC=CS2 . The InChI key for this compound is YWTATITWHQRQBK-FMIVXFBMSA-N . Physical And Chemical Properties Analysis

2-Phenyl-3-(2-thienyl)acrylic acid is a solid . Its average mass is 230.282 Da and its monoisotopic mass is 230.040146 Da .Wissenschaftliche Forschungsanwendungen

Biologically Active Compounds

Thiophene-based analogs, such as 2-Phenyl-3-(2-thienyl)acrylic acid, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

In the field of medicinal chemistry, 2-Phenyl-3-(2-thienyl)acrylic acid is used as a phenylalanine derivative which shows improved intestinal absorption of insulin in mice .

Synthesis of Novel Benzothiazepinones

2-Phenyl-3-(2-thienyl)acrylic acid has been used in the synthesis of novel benzothiazepinones, which are known to inhibit glycogen synthase kinase-3β . This enzyme plays a key role in various diseases and disorders, including diabetes, Alzheimer’s disease, and cancer.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry. For example, they are used as corrosion inhibitors .

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Electronics

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These are key components in many electronic devices.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Drug Development

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety and Hazards

Wirkmechanismus

Target of Action

It is used as a phenylalanine derivative which shows improved intestinal absorption of insulin in mice .

Mode of Action

It is known to be used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors .

Biochemical Pathways

Its role in the synthesis of novel benzothiazepinones suggests it may influence pathways related to glycogen synthase kinase-3β .

Result of Action

Its use in improving intestinal absorption of insulin in mice suggests it may have a role in regulating glucose metabolism .

Eigenschaften

IUPAC Name |

(E)-2-phenyl-3-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTATITWHQRQBK-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-(2-thienyl)acrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)